3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
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Overview
Description
3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that features a pyrazine ring substituted with amino, hydroxyl, and bromine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the 3,5-dibromo-4-hydroxyphenylamine intermediate, which is then reacted with pyrazine-2,5-dicarbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield various substituted derivatives.
Scientific Research Applications
3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities, by disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Similar in structure but lacks the pyrazine ring and amino groups.
3,5-Dibromo-4-hydroxyphenylpyruvic acid: Contains similar functional groups but has a different core structure.
3,5-Dibromo-4-hydroxybenzoate: Another structurally related compound with different applications.
Uniqueness
3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its combination of a pyrazine ring with amino, hydroxyl, and bromine substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
918410-40-9 |
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Molecular Formula |
C12H5Br2N5O |
Molecular Weight |
395.01 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H5Br2N5O/c13-8-1-6(2-9(14)11(8)20)18-12-10(4-16)17-5-7(3-15)19-12/h1-2,5,20H,(H,18,19) |
InChI Key |
GHUSBUCIAXZBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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